molecular formula C10H10ClFO B12840063 2-(4-Fluorophenyl)-2-methylpropanoyl chloride

2-(4-Fluorophenyl)-2-methylpropanoyl chloride

Cat. No.: B12840063
M. Wt: 200.64 g/mol
InChI Key: MKYOTPNSYRXDDR-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-2-methylpropanoyl chloride is an organic compound with the molecular formula C10H10ClFO It is a derivative of propanoyl chloride, where the hydrogen atoms on the phenyl ring are substituted with a fluorine atom at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenyl)-2-methylpropanoyl chloride typically involves the reaction of 4-fluorobenzoyl chloride with isobutyryl chloride in the presence of a suitable catalyst. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride group. Common catalysts used include aluminum chloride (AlCl3) or iron(III) chloride (FeCl3), which facilitate the Friedel-Crafts acylation reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, and improves the overall yield and purity of the product. The use of automated systems also reduces the risk of exposure to hazardous chemicals.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenyl)-2-methylpropanoyl chloride undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

    Hydrolysis: In the presence of water, the compound hydrolyzes to form 2-(4-Fluorophenyl)-2-methylpropanoic acid and hydrochloric acid.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under mild conditions.

    Hydrolysis: Typically carried out in aqueous acidic or basic conditions.

    Reduction: Requires strong reducing agents and anhydrous conditions to prevent side reactions.

Major Products Formed

    Amides: Formed by reaction with amines.

    Esters: Formed by reaction with alcohols.

    Alcohols: Formed by reduction of the acyl chloride group.

Scientific Research Applications

2-(4-Fluorophenyl)-2-methylpropanoyl chloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential use in the development of new drugs, particularly those targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)-2-methylpropanoyl chloride involves its reactivity as an acylating agent. The compound readily reacts with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is exploited in various applications, such as the synthesis of amides and esters. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorophenyl)-2-methylpropanoyl chloride
  • 2-(4-Bromophenyl)-2-methylpropanoyl chloride
  • 2-(4-Methylphenyl)-2-methylpropanoyl chloride

Uniqueness

2-(4-Fluorophenyl)-2-methylpropanoyl chloride is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. The fluorine atom increases the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis. Additionally, the fluorine substituent can influence the biological activity of derived compounds, making it an important feature in drug design.

Properties

Molecular Formula

C10H10ClFO

Molecular Weight

200.64 g/mol

IUPAC Name

2-(4-fluorophenyl)-2-methylpropanoyl chloride

InChI

InChI=1S/C10H10ClFO/c1-10(2,9(11)13)7-3-5-8(12)6-4-7/h3-6H,1-2H3

InChI Key

MKYOTPNSYRXDDR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC=C(C=C1)F)C(=O)Cl

Origin of Product

United States

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